

An In-depth Technical Guide to the Physicochemical Properties of Acitazanolast

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Compound of Interest

Compound Name: Acitazanolast

Cat. No.: B1664347

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Introduction

Acitazanolast is an anti-allergic drug primarily classified as a mast cell stabilizer.[1][2] It is the active metabolite of tazanolast and demonstrates efficacy in mitigating allergic responses, particularly in conditions such as allergic conjunctivitis.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of **Acitazanolast**, outlines standard experimental methodologies for their determination, and illustrates its mechanism of action and characterization workflow.

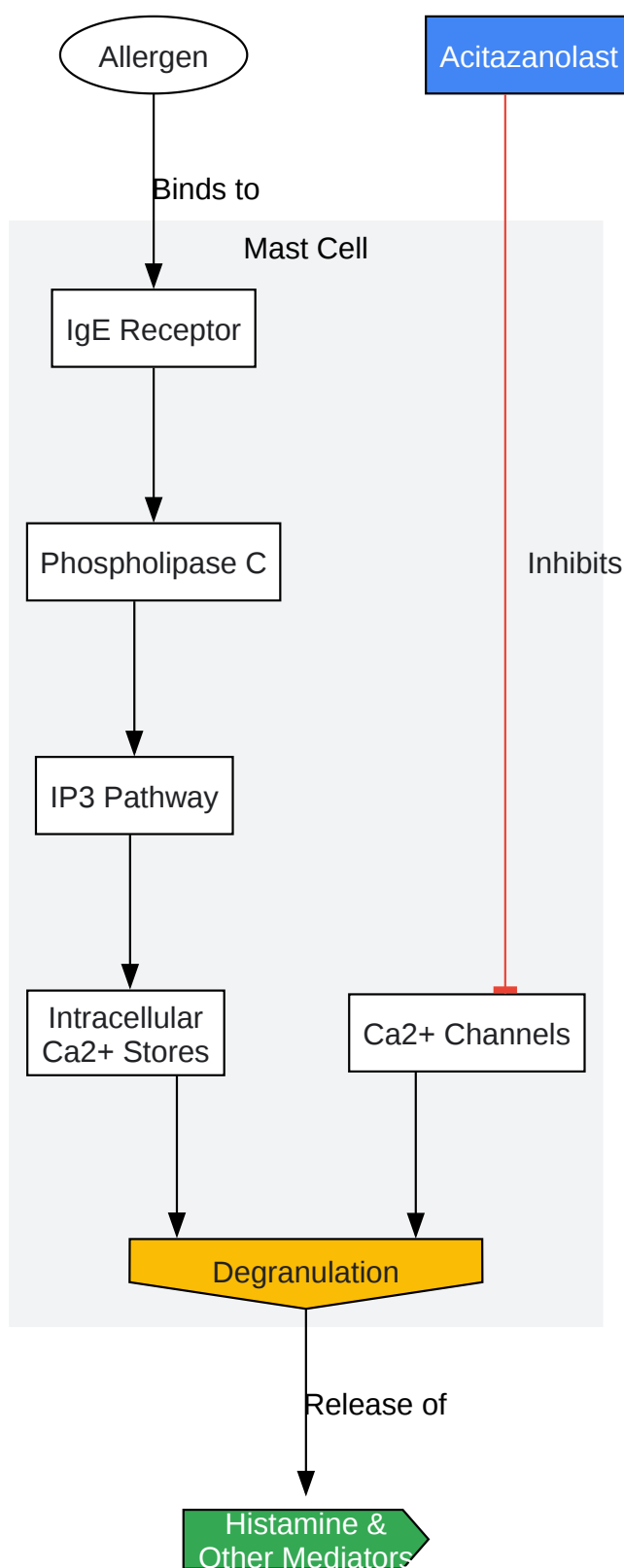
Physicochemical Data

The fundamental physicochemical properties of **Acitazanolast** are crucial for its formulation, delivery, and pharmacokinetic profile. The data, largely derived from computational models and publicly available chemical databases, are summarized below.

Property	Value	Source
IUPAC Name	2-oxo-2-[3-(2H-tetrazol-5-yl)anilino]acetic acid	PubChem[4]
Molecular Formula	C ₉ H ₇ N ₅ O ₃	PubChem, CAS[4][5][6]
Molecular Weight	233.18 g/mol	PubChem[4][5]
233.19 g/mol	Drug Central, GlpBio[7][8]	
Monoisotopic Mass	233.05488910 Da	PubChem[4]
CAS Number	114607-46-4	PubChem[4]
Topological Polar Surface Area (TPSA)	121 Å ²	PubChem[4]
120.86 Å ²	Drug Central[7]	
logP (Octanol-Water Partition Coefficient)	0.3 (XLogP3-AA)	PubChem[4]
-0.59 (cLogP)	Drug Central[7]	
Hydrogen Bond Donor Count	3	PubChem, Drug Central[4][7]
Hydrogen Bond Acceptor Count	8	Drug Central[7]
Rotatable Bond Count	3	Drug Central[7]
Acid Dissociation Constant (pKa)	pKa1: 1.6 (acidic)	Drug Central[7]
pKa2: 4.3 (acidic)	Drug Central[7]	
pKa3: 11.63 (acidic)	Drug Central[7]	
Melting Point	Data not publicly available	
Aqueous Solubility	Data not publicly available	

Mechanism of Action: Mast Cell Stabilization

Acitazanolast exerts its anti-allergic effects by inhibiting the degranulation of mast cells, a critical event in the allergic cascade.^{[1][2]} This stabilization prevents the release of histamine and other inflammatory mediators, such as leukotrienes and prostaglandins. The mechanism is understood to involve the modulation of intracellular calcium levels; by interfering with calcium influx into mast cells, **Acitazanolast** prevents the calcium-dependent activation of enzymes required for degranulation.^{[1][2]}



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*Mechanism of Action of **Acitazanolast**.*

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for **Acitazanolast** are not publicly available. However, the following sections describe standard methodologies, based on United States Pharmacopeia (USP) general chapters, that are applicable for the determination of key physicochemical properties of active pharmaceutical ingredients (APIs) like **Acitazanolast**.

Melting Point Determination (as per USP <741>)

The melting range of a crystalline solid provides an indication of its purity.

- Apparatus: A capillary melting point apparatus (Apparatus I or II) is used.[\[1\]](#)[\[9\]](#)
- Procedure (Class Ia):
 - A small, dry sample of **Acitazanolast** is finely powdered.
 - The powder is packed into a capillary tube to a height of 2-4 mm.
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate (typically 1°C/min) near the expected melting point.[\[10\]](#)
 - The melting range is recorded from the temperature at which the substance first begins to liquefy to the temperature at which it is completely liquid.[\[3\]](#)
- Confirmatory Test: A mixed-melting point determination with a reference standard can be used to confirm chemical identity.[\[1\]](#)

Aqueous Solubility Determination (as per USP <1236>)

Equilibrium solubility is a critical parameter influencing an API's dissolution and bioavailability. The saturation shake-flask method is the gold standard.[\[4\]](#)[\[7\]](#)

- Apparatus: A temperature-controlled orbital shaker, centrifuge, and an analytical system for quantification (e.g., HPLC-UV).

- Procedure:
 - An excess amount of solid **Acitazanolast** is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate buffer).[7]
 - The vial is sealed and agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]
 - After agitation, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered or centrifuged to separate undissolved solids.
 - The concentration of **Acitazanolast** in the clear, saturated solution is determined using a validated analytical method, such as HPLC-UV.[11]
 - The experiment is repeated at various pH values to understand the pH-solubility profile, which is crucial for an ionizable compound like **Acitazanolast**.

Partition Coefficient (logP) Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a drug's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

- Apparatus: Vials, a mechanical shaker, centrifuge, and an analytical system (e.g., HPLC-UV).
- Procedure:
 - n-Octanol and an aqueous buffer (e.g., pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[5][12]
 - A pre-weighed amount of **Acitazanolast** is dissolved in either the aqueous or n-octanol phase.
 - The two phases are combined in a vial in a defined volume ratio.

- The vial is shaken for a set period to allow for the partitioning of the compound between the two immiscible layers until equilibrium is reached.[13]
- The mixture is then centrifuged to ensure complete separation of the two phases.[12]
- The concentration of **Acitazanolast** in both the aqueous and n-octanol phases is measured using a suitable analytical technique.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

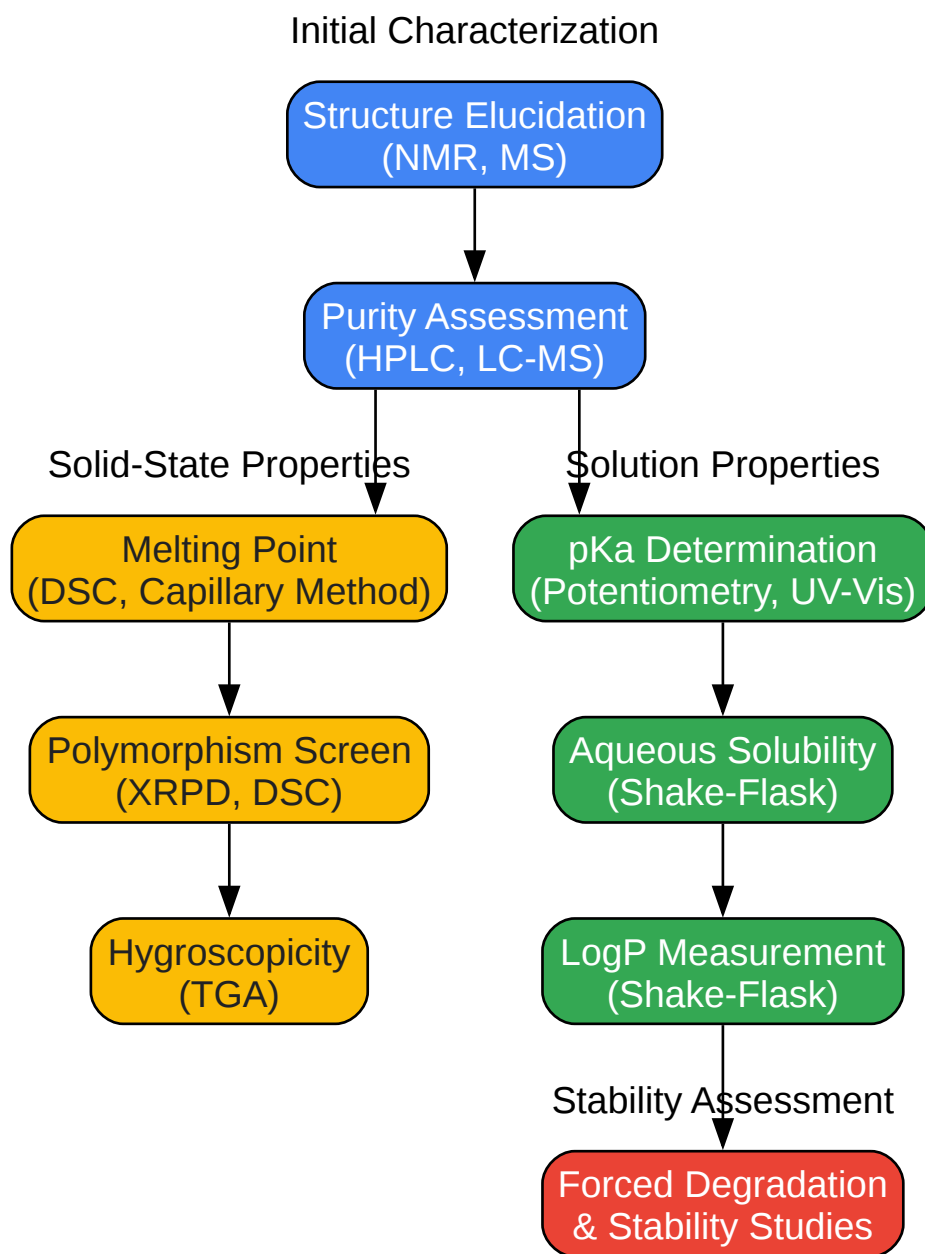
Acid Dissociation Constant (pKa) Determination

The pKa value is essential for predicting the ionization state of a drug at different physiological pHs, which impacts its solubility and permeability. Potentiometric titration is a common method.

- Apparatus: An automated potentiometric titrator with a pH electrode.
- Procedure (as per USP <1160> principles):
 - A precise amount of **Acitazanolast** is dissolved in a suitable solvent (often water or a co-solvent system if solubility is low).
 - The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
 - The pH of the solution is monitored and recorded as a function of the volume of titrant added.
 - A titration curve (pH vs. volume of titrant) is generated.
 - The pKa value(s) can be determined from the inflection points of the curve or by calculating the pH at the half-equivalence point(s).[14][15]

General Experimental Workflow

The characterization of a new drug substance like **Acitazanolast** follows a logical progression of experiments to build a complete physicochemical profile.



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General Workflow for API Physicochemical Characterization.

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